Methyl 3-chloro-5-methoxybenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-chloro-5-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-8-4-6(9(11)13-2)3-7(10)5-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPLBAAUZDLTES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542007 | |
| Record name | Methyl 3-chloro-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96826-41-4 | |
| Record name | Methyl 3-chloro-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization of Methyl 3 Chloro 5 Methoxybenzoate in Chemical Research
As a fine chemical intermediate, Methyl 3-chloro-5-methoxybenzoate serves as a foundational component for multi-step synthetic pathways. clearsynth.commeckpharma.com Its value lies in providing a pre-functionalized aromatic scaffold, allowing chemists to introduce a specific substitution pattern into a target molecule efficiently.
The significance of this compound in contemporary organic synthesis is derived directly from the reactivity of its constituent functional groups. The interplay between the electron-withdrawing chloro and ester groups and the electron-donating methoxy (B1213986) group defines its chemical behavior and potential applications. Each functional group offers a handle for specific chemical transformations, making the compound a versatile tool for molecular construction.
The primary reactive sites of the molecule and their potential transformations are outlined below:
| Functional Group | Position | Potential Synthetic Transformations |
| Methyl Ester | C1 | - Hydrolysis: Conversion to the corresponding carboxylic acid. - Amidation: Reaction with amines to form amides. - Reduction: Conversion to a primary alcohol (hydroxymethyl group). - Transesterification: Exchange of the methyl group for other alkyl or aryl groups. |
| Chloro Group | C3 | - Nucleophilic Aromatic Substitution (SNAr): Replacement by strong nucleophiles, often activated by other ring substituents. - Cross-Coupling Reactions: Participation in palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. |
| Methoxy Group | C5 | - Ether Cleavage: Demethylation to a hydroxyl group using strong acids or specific reagents. |
| Aromatic Ring | - | - Electrophilic Aromatic Substitution: Further substitution on the ring, directed by the existing groups to the remaining open positions (C2, C4, C6). |
This combination of reactive sites allows for a programmed and sequential modification of the molecule, enabling the synthesis of diverse and complex derivatives from a single, well-defined starting material.
This compound is classified and supplied as a key synthetic intermediate, particularly for applications in pharmaceutical and fine chemical research. clearsynth.comhalochem.com Its strategic importance is rooted in its utility as a readily available building block containing a specific trifunctionalized aromatic core. Synthesizing this specific substitution pattern from simpler precursors would require multiple steps, making the direct use of this intermediate a more efficient strategy.
Compound Identifiers:
| Identifier | Value |
|---|---|
| CAS Number | 96826-41-4 clearsynth.comhalochem.comreagentia.eu |
| Molecular Formula | C₉H₉ClO₃ halochem.com |
| Molecular Weight | 200.62 g/mol halochem.com |
| Synonyms | Benzoic acid, 3-chloro-5-methoxy-, methyl ester |
The availability of this compound for research purposes indicates its role in the development of new chemical entities where the 3-chloro-5-methoxybenzoate motif is a required structural element. lab-chemicals.com
Synthetic Methodologies for Methyl 3 Chloro 5 Methoxybenzoate
Classical and Conventional Synthesis Routes
The traditional synthesis of Methyl 3-chloro-5-methoxybenzoate involves a series of well-established organic reactions. These methods, while effective, often rely on stoichiometric reagents and can generate significant waste. The primary starting material for this compound is typically 3-chloro-5-methoxybenzoic acid. chemimpex.comchemicalbook.comnih.gov
Esterification Reactions in Benzoate (B1203000) Synthesis
The final step in the synthesis is often the esterification of 3-chloro-5-methoxybenzoic acid to its methyl ester. A common laboratory method for this transformation is the Fischer esterification. This reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. google.comlearncbse.inbyjus.com The reaction is reversible, and to drive it towards the product, water, a byproduct, is typically removed as it is formed. learncbse.inbyjus.com
For example, 3-methoxybenzoic acid can be dissolved in a mixture of methanol and an organic solvent like carbon tetrachloride or chloroform (B151607), with concentrated sulfuric acid added as a catalyst. The mixture is then refluxed for 10-11 hours to yield methyl 3-methoxybenzoate. google.com
Halogenation Strategies for Introducing Chloro Substituents
The introduction of a chlorine atom onto the aromatic ring is a critical step. Direct chlorination of a benzoic acid derivative is a common approach. For instance, the chlorination of 2-methoxybenzoic acid using gaseous chlorine in a solvent like carbon tetrachloride, in the presence of a catalyst such as iodine, can yield chloro-methoxybenzoic acid. google.com The reaction is typically carried out at the boiling point of the solvent. google.com
Another method involves the use of hydrochloric acid and potassium chloride to chlorinate benzoic acid, which can result in a mixture of isomeric dichlorobenzoic acids. zenodo.org The regioselectivity of the chlorination, determining the position of the chlorine atom on the benzene (B151609) ring, is influenced by the directing effects of the existing substituents (the carboxylic acid and methoxy (B1213986) groups) and the reaction conditions. libretexts.org
Methoxy Group Installation and Derivatization Approaches
The methoxy group can be introduced at various stages of the synthesis. One common method is the methylation of a corresponding hydroxybenzoic acid derivative. For instance, 2-chloro-5-hydroxybenzoic acid can be reacted with methyl iodide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) to yield the methoxy derivative. chemicalbook.com
Alternatively, the synthesis can start from a precursor that already contains the methoxy group. For example, 3-methoxybenzoic acid can be used as a starting material, which is then subjected to chlorination. google.com The synthesis of 3-methoxybenzoic acid itself can be achieved through various routes, including the methylation of 3-hydroxybenzoic acid. sciencemadness.org
Advanced and Sustainable Synthetic Approaches
In recent years, there has been a significant shift towards developing more sustainable and efficient methods for chemical synthesis, driven by the principles of green chemistry.
Catalytic System Development for Enhanced Selectivity and Yield
Modern synthetic methods focus on the use of catalysts to improve reaction efficiency and selectivity. For the esterification step, solid acid catalysts, such as those based on zirconium/titanium, are being explored as alternatives to corrosive liquid acids like sulfuric acid. mdpi.com These solid catalysts can be easily separated from the reaction mixture and potentially reused, simplifying the purification process.
In halogenation reactions, the choice of catalyst and reaction conditions is crucial for controlling regioselectivity. The use of Lewis acids like iron(III) chloride or aluminum chloride is common in electrophilic aromatic substitution reactions to activate the halogen. libretexts.org Research is ongoing to develop more selective and active catalysts that can operate under milder conditions. For instance, rhodium complexes have been studied for the catalyzed annulation of alkoxy-substituted benzoic acids, where the methoxy group can influence the regioselectivity of the reaction. mdpi.com
Green Chemistry Metrics and Principles in Synthetic Design
The principles of green chemistry aim to reduce the environmental impact of chemical processes. Key metrics used to evaluate the "greenness" of a synthesis include atom economy and the E-factor (Environmental factor). rsc.org
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. A higher atom economy indicates a more efficient and less wasteful process.
E-factor: The E-factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor signifies a more environmentally friendly process.
The development of synthetic routes for compounds like this compound with improved atom economy and lower E-factors is a key goal of sustainable chemistry. rsc.org This can be achieved by using catalytic methods, minimizing the use of protecting groups, and choosing reagents that are less hazardous and generate less waste. Mechanochemistry, which involves reactions in the solid state with minimal or no solvent, is another promising green approach that can lead to more sustainable chemical manufacturing. rsc.org
Multi-Component and One-Pot Reaction Strategies
The efficient synthesis of complex molecules through multi-component reactions (MCRs) and one-pot strategies has become a cornerstone of modern organic chemistry, offering advantages in terms of atom economy, reduced waste, and simplified purification processes. tcichemicals.comwikipedia.org An MCR is a process where three or more reactants combine in a single reaction vessel to form a product that incorporates structural features from each of the starting materials. wikipedia.org One-pot reactions, a broader category, involve multiple sequential transformations within the same reactor without the isolation of intermediates. These approaches are highly desirable in the synthesis of pharmaceutical intermediates and other fine chemicals for their ability to streamline synthetic sequences.
A hypothetical one-pot synthesis could involve the selective methoxylation of one of the chlorine atoms of 3,5-dichlorobenzoic acid, followed by the in-situ esterification of the resulting carboxylic acid with methanol. The selective monosubstitution is a key challenge in this approach. The two chlorine atoms in 3,5-dichlorobenzoic acid are electronically equivalent. However, statistical control or subtle electronic effects could potentially favor the formation of the desired 3-chloro-5-methoxybenzoic acid. The subsequent esterification can be catalyzed by an acid, a common method for producing methyl esters from carboxylic acids. youtube.comyoutube.com
A potential reaction scheme for this one-pot synthesis is outlined below:
Scheme 1: Proposed One-Pot Synthesis of this compound

In this proposed one-pot procedure, 3,5-dichlorobenzoic acid would be reacted with a controlled amount of sodium methoxide (B1231860) in a suitable solvent. This step aims for a nucleophilic aromatic substitution to replace one of the chloro groups with a methoxy group. Following this, an excess of methanol and an acid catalyst (e.g., sulfuric acid or hydrochloric acid) would be introduced directly into the reaction mixture to facilitate the Fischer esterification of the carboxylic acid functionality. youtube.comyoutube.com
The following table presents hypothetical research findings for such a one-pot synthesis, based on typical conditions for related transformations.
| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | 3,5-Dichlorobenzoic acid | 1. NaOMe (1.1 eq.), DMF, 100°C, 4h 2. MeOH (excess), H₂SO₄ (cat.), Reflux, 6h | This compound | 65 |
| 2 | 3,5-Dichlorobenzoic acid | 1. NaOMe (1.1 eq.), DMSO, 120°C, 3h 2. MeOH (excess), HCl (g), Reflux, 8h | This compound | 72 |
| 3 | 3-Chloro-5-hydroxybenzoic acid | 1. MeI, K₂CO₃, Acetone, Reflux, 5h 2. MeOH (excess), SOCl₂, Reflux, 4h | This compound | 85 |
This is a hypothetical data table created for illustrative purposes based on related chemical transformations.
This one-pot approach, while not a true multi-component reaction in the strictest sense, embodies the principles of process intensification by minimizing intermediate isolation and purification steps, thereby offering a more streamlined and potentially cost-effective route to this compound compared to a traditional multi-step synthesis. Further research would be required to optimize the reaction conditions to maximize the yield and selectivity of the desired product.
Elucidation of Chemical Reactivity and Transformation Mechanisms of Methyl 3 Chloro 5 Methoxybenzoate
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions on methyl 3-chloro-5-methoxybenzoate can occur at two primary sites: the aromatic carbon bearing the chlorine atom and the carbonyl carbon of the ester group.
The direct displacement of an aryl halide, such as the chlorine atom in this compound, by a nucleophile is generally difficult under standard conditions. This is due to the high energy required to break the strong carbon-halogen bond of an sp2-hybridized carbon and the electronic repulsion between the incoming nucleophile and the electron-rich aromatic ring. However, under specific conditions, particularly with the aid of a metal catalyst, nucleophilic aromatic substitution can be achieved.
One of the most relevant reactions in this context is the Ullmann condensation. wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction allows for the formation of carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds by coupling an aryl halide with an alcohol, amine, or thiol. wikipedia.org For this compound, an Ullmann-type reaction could be employed to replace the chloro group with other functionalities. For instance, reacting it with an alcohol (R-OH) in the presence of a copper catalyst would yield an ether.
The reaction mechanism of the Ullmann condensation is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, forming an organocopper intermediate. This is followed by reaction with the nucleophile and subsequent reductive elimination to yield the product and regenerate the catalyst. organic-chemistry.org The presence of the ester group, which is electron-withdrawing, can influence the reactivity of the aryl halide in such coupling reactions. sciencemadness.org
Table 1: Examples of Ullmann-type Reactions
| Nucleophile | Product Type | General Reaction |
| Alcohol (R-OH) | Aryl Ether | Ar-Cl + R-OH + Cu catalyst → Ar-OR + HCl |
| Amine (R-NH2) | Aryl Amine | Ar-Cl + R-NH2 + Cu catalyst → Ar-NHR + HCl |
| Thiol (R-SH) | Aryl Thioether | Ar-Cl + R-SH + Cu catalyst → Ar-SR + HCl |
Note: Ar represents the 3-methoxy-5-methoxycarbonylphenyl group.
The methyl ester group of this compound is susceptible to nucleophilic acyl substitution. The two most common transformations are hydrolysis and transesterification.
Ester Hydrolysis (Saponification): Hydrolysis of the ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. youtube.com In basic hydrolysis, also known as saponification, a hydroxide (B78521) ion (OH-) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion (CH3O-), yielding the carboxylate salt. Subsequent acidification protonates the carboxylate to give the final carboxylic acid product, 3-chloro-5-methoxybenzoic acid. The reaction is effectively irreversible due to the deprotonation of the carboxylic acid by the methoxide ion. researchgate.net
Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) would yield ethyl 3-chloro-5-methoxybenzoate and methanol (B129727). The mechanism is analogous to hydrolysis, with an alkoxide from the new alcohol acting as the nucleophile. This reaction is typically an equilibrium process, and the equilibrium can be shifted towards the desired product by using a large excess of the reactant alcohol or by removing the methanol as it is formed.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. msu.edu The reaction involves an electrophile attacking the electron-rich benzene ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com
The regiochemical outcome of an EAS reaction on a substituted benzene ring is determined by the electronic properties of the substituents already present. In this compound, there are three substituents to consider: the chloro group (-Cl), the methoxy (B1213986) group (-OCH3), and the methyl ester group (-COOCH3).
Methoxy Group (-OCH3): This is a strongly activating group due to its ability to donate electron density to the ring via resonance (a +R effect). It is an ortho, para-director.
Chloro Group (-Cl): This is a deactivating group due to its inductive electron withdrawal (-I effect). However, it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance (+R effect).
Methyl Ester Group (-COOCH3): This is a deactivating group due to both inductive and resonance effects (-I and -R effects), which withdraw electron density from the ring. It is a meta-director. rsc.org
When multiple substituents are present, the directing effects are combined. The powerful activating and ortho, para-directing effect of the methoxy group will be the dominant influence on the position of the incoming electrophile. The chloro group is also an ortho, para-director, while the ester group directs meta to its own position.
Let's analyze the possible positions for an incoming electrophile (E+):
Position 2: Ortho to the methoxy group and ortho to the chloro group. This position is highly activated by the methoxy group.
Position 4: Para to the methoxy group and ortho to the ester group. This position is also activated by the methoxy group.
Position 6: Ortho to the methoxy group and ortho to the ester group. This position is sterically hindered by the two adjacent substituents.
Considering these factors, electrophilic substitution is most likely to occur at positions 2 and 4, which are activated by the strongly donating methoxy group. The deactivating ester group will direct incoming electrophiles away from positions 2 and 6, and the chloro group will also direct towards position 2. Therefore, a mixture of 2- and 4-substituted products would be expected, with the precise ratio depending on the specific electrophile and reaction conditions. For example, in a nitration reaction, the nitronium ion (NO2+) would be directed to these activated positions. libretexts.org
Table 2: Directing Effects of Substituents on this compound
| Substituent | Position | Electronic Effect | Directing Influence |
| -OCH3 | 5 | +R, -I (Activating) | ortho, para (to positions 2, 4, 6) |
| -Cl | 3 | -I, +R (Deactivating) | ortho, para (to positions 2, 4) |
| -COOCH3 | 1 | -R, -I (Deactivating) | meta (to positions 3, 5) |
Cross-Coupling Methodologies
Modern synthetic chemistry heavily relies on cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The aryl chloride functionality in this compound makes it a suitable substrate for such transformations.
While direct Grignard reagent formation from an aryl chloride can be challenging, more sophisticated cross-coupling reactions are highly effective. For instance, this compound can participate in palladium- or nickel-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions.
In a Suzuki coupling, the aryl chloride would be reacted with an organoboron compound in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond at the position of the chlorine atom. For example, reacting this compound with phenylboronic acid would yield methyl 3-methoxy-5-phenylbenzoate. The synthesis of complex molecules often relies on such selective bond formations. rsc.org
Although the formation of a Grignard reagent (Ar-MgCl) from this compound is possible, it would be complicated by the presence of the reactive ester group. The Grignard reagent, being a strong nucleophile and base, could potentially react with the ester of another molecule. Therefore, protecting the ester group or using alternative organometallic reagents under carefully controlled conditions would be necessary for successful transformations involving Grignard-type reactivity.
Oxidation and Reduction Chemistry
The reduction of this compound can proceed via several pathways, primarily targeting the ester functional group and the carbon-chlorine bond.
Reduction of the Ester Group:
The methyl ester group can be reduced to a primary alcohol, yielding (3-chloro-5-methoxyphenyl)methanol. This transformation is commonly achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in a suitable solvent. While specific reaction conditions for this compound are not detailed, a study on the reduction of the structurally similar methyl 3,4,5-trimethoxybenzoate (B1228286) using NaBH₄ in methanol demonstrates the feasibility of this type of reaction. In this analogous case, the corresponding alcohol was obtained in good yield, suggesting a similar outcome for the target molecule.
Table 1: Representative Reduction of a Substituted Methyl Benzoate (B1203000)
| Starting Material | Reducing Agent | Solvent | Product |
| Methyl 3,4,5-trimethoxybenzoate | Sodium Borohydride (NaBH₄) | Methanol | (3,4,5-trimethoxyphenyl)methanol |
Catalytic Hydrogenation:
Catalytic hydrogenation offers another avenue for the reduction of this compound. This method can lead to the reduction of the ester group and/or the cleavage of the carbon-chlorine bond (hydrodechlorination), depending on the catalyst and reaction conditions. For instance, palladium-on-carbon (Pd/C) is a common catalyst for the hydrogenation of aromatic compounds and can facilitate both the reduction of carbonyl groups and dehalogenation. Studies on the catalytic hydrogenation of methyl benzoate to benzaldehyde (B42025) using manganese-based catalysts have been reported, indicating that the ester group can be selectively reduced under specific conditions. Furthermore, the palladium-mediated hydrodehalogenation of methyl 4-chlorobenzoate (B1228818) to methyl benzoate is a known reaction. This suggests that under catalytic hydrogenation conditions, this compound could potentially be reduced to (3-methoxyphenyl)methanol, 3-chloro-5-methoxybenzyl alcohol, or even 3-methoxybenzyl alcohol, depending on the selectivity of the catalytic system.
Radical Reaction Pathways (e.g., SRN1 Mechanisms)
This compound, as a substituted halobenzene, is a potential substrate for radical nucleophilic substitution (SRN1) reactions. This reaction pathway involves the formation of radical anion intermediates and is a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds.
The generalized SRN1 mechanism proceeds through a chain propagation cycle initiated by the transfer of an electron to the substrate to form a radical anion. This intermediate then fragments to generate an aryl radical and a halide anion. The aryl radical can then react with a nucleophile to form a new radical anion, which subsequently transfers an electron to another substrate molecule to continue the chain.
While specific SRN1 studies on this compound are not extensively documented, research on isomeric methyl chlorobenzoates provides significant insight into its potential reactivity. A study on the reaction of methyl 2-chlorobenzoate, methyl 3-chlorobenzoate, and methyl 4-chlorobenzoate with trimethylstannyl anions (Me₃Sn⁻) demonstrated that these compounds undergo substitution via the SRN1 mechanism. The relative reactivity was found to be para > ortho > meta, indicating that the position of the chloro substituent significantly influences the reaction rate. This trend was explained by the energetic properties of the transition states of the radical anions formed.
The initial and critical step in the SRN1 pathway is the formation of the radical anion of this compound. This can be achieved through various methods, including photo-stimulation, electrochemical reduction, or the use of potent electron donors like solvated electrons in liquid ammonia.
Upon formation, the radical anion is a transient species that carries both a negative charge and an unpaired electron. The primary reaction of this intermediate in the context of the SRN1 mechanism is the unimolecular fragmentation of the carbon-chlorine bond to yield a σ-aryl radical and a chloride anion.
The electronic properties of the substituents on the benzene ring have a profound impact on the stability of the radical anion intermediate and the subsequent fragmentation step in an SRN1 reaction. In this compound, the key substituents are the chloro group, the methoxy group, and the methyl ester group.
Chloro Group: The chloro group is an electron-withdrawing group through its inductive effect (-I) and a weak electron-donating group through resonance (+R). In the case of the radical anion, the electron-withdrawing nature of the chlorine atom can influence the distribution of the excess electron density.
Methoxy Group: The methoxy group is a strong electron-donating group through resonance (+R) and a weak electron-withdrawing group through its inductive effect (-I). The electron-donating nature of the methoxy group increases the electron density on the aromatic ring, which can affect the stability of the radical anion.
Methyl Ester Group: The methyl ester group is a strong electron-withdrawing group through both its inductive (-I) and resonance (-R) effects. This group plays a significant role in delocalizing the excess electron in the radical anion, thereby stabilizing it. The presence of a strong electron-withdrawing group is generally favorable for the formation of a stable radical anion.
Computational studies on substituted benzene radical anions have shown that the spin density, which represents the distribution of the unpaired electron, is delocalized over the aromatic ring and the substituents. The specific distribution is dictated by the electronic nature of these substituents. For the radical anion of this compound, the spin density is expected to be significant on the carbon atoms of the ring and potentially on the carbonyl group of the ester, influencing the site of subsequent reactions. The fragmentation of the C-Cl bond is a key step, and its rate will be influenced by the strength of this bond in the radical anion state, which is in turn affected by the electronic distribution.
Spectroscopic Characterization and Structural Delineation of Methyl 3 Chloro 5 Methoxybenzoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments and their neighboring atoms. For Methyl 3-chloro-5-methoxybenzoate, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), is expected to show distinct signals for the aromatic protons and the protons of the two methyl groups.
The aromatic region of the spectrum is of particular interest. Due to the substitution pattern on the benzene (B151609) ring, three aromatic protons are present in unique chemical environments. Their chemical shifts are influenced by the electronic effects of the chloro, methoxy (B1213986), and methyl ester groups. The methoxy group (-OCH₃) is an electron-donating group, causing an upfield shift (to lower ppm values) for the ortho and para protons. Conversely, the chloro (-Cl) and methyl ester (-COOCH₃) groups are electron-withdrawing, leading to a downfield shift (to higher ppm values) for the meta and ortho protons, respectively.
The expected signals for this compound would be:
A singlet for the protons of the ester methyl group (-COOCH₃).
A singlet for the protons of the methoxy group (-OCH₃).
Three distinct signals in the aromatic region, likely appearing as multiplets (triplets or doublet of doublets) depending on the coupling constants between them.
A detailed analysis of the splitting patterns and coupling constants (J values) would allow for the unambiguous assignment of each aromatic proton.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
|---|---|---|
| ~ 7.5 - 7.7 | t | Aromatic H |
| ~ 7.1 - 7.3 | t | Aromatic H |
| ~ 6.9 - 7.1 | t | Aromatic H |
| ~ 3.9 | s | -COOCH₃ |
Note: The predicted chemical shifts are based on typical values for similar aromatic compounds. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and provides information about their chemical environment. chemicalbook.com In the ¹³C NMR spectrum of this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule.
The carbonyl carbon (C=O) of the ester group is highly deshielded and will appear at a significant downfield shift, typically in the range of 165-175 ppm.
The aromatic carbons will resonate in the range of 110-160 ppm. The carbons directly attached to the electronegative oxygen and chlorine atoms (C-Cl and C-OCH₃) will have their chemical shifts significantly affected.
The carbon of the ester methyl group (-COOCH₃) will appear around 52 ppm.
The carbon of the methoxy group (Ar-OCH₃) will also appear in a similar region, typically slightly more downfield than the ester methyl carbon.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
|---|---|
| ~ 166 | C=O |
| ~ 160 | C-OCH₃ (aromatic) |
| ~ 135 | C-Cl (aromatic) |
| ~ 132 | C-COOCH₃ (aromatic) |
| ~ 125 | CH (aromatic) |
| ~ 120 | CH (aromatic) |
| ~ 115 | CH (aromatic) |
| ~ 56 | Ar-OCH₃ |
Note: The predicted chemical shifts are based on established substituent effects on benzene rings. Actual experimental values may vary.
To unambiguously assign the proton and carbon signals and to further elucidate the structure, advanced NMR techniques are employed.
2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
A COSY spectrum would reveal the coupling relationships between the aromatic protons, helping to confirm their relative positions on the ring. nih.gov
An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. nih.gov
An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the quaternary (non-protonated) carbons and for confirming the connectivity between the substituents and the aromatic ring. nih.gov For instance, correlations would be expected between the methoxy protons and the aromatic carbon they are attached to, and between the ester methyl protons and the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique provides information about the spatial proximity of protons. A NOESY spectrum would show cross-peaks between protons that are close to each other in space, even if they are not directly coupled. This can be used to confirm the relative positions of the substituents on the aromatic ring. For example, a NOE would be expected between the methoxy protons and the proton at the C4 position of the aromatic ring.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present.
The FT-IR spectrum of this compound will display a series of absorption bands that are characteristic of its functional groups. The key absorptions would be:
C=O Stretch : A strong, sharp absorption band characteristic of the carbonyl group in the ester, typically appearing in the region of 1720-1740 cm⁻¹.
C-O Stretch : Two distinct C-O stretching vibrations are expected: one for the C-O single bond of the ester group (around 1250-1300 cm⁻¹) and another for the aryl-alkyl ether linkage of the methoxy group (around 1000-1100 cm⁻¹).
Aromatic C=C Stretches : Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring.
C-H Stretches : The C-H stretching vibrations of the aromatic ring will appear just above 3000 cm⁻¹, while those of the methyl groups will be just below 3000 cm⁻¹.
C-Cl Stretch : The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| > 3000 | Medium-Weak | Aromatic C-H Stretch |
| < 3000 | Medium-Weak | Aliphatic C-H Stretch (CH₃) |
| 1720-1740 | Strong, Sharp | C=O Stretch (Ester) |
| 1450-1600 | Medium-Weak | Aromatic C=C Stretch |
| 1250-1300 | Strong | C-O Stretch (Ester) |
| 1000-1100 | Medium | C-O Stretch (Ether) |
Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy measures the change in dipole moment during a vibration, Raman spectroscopy measures the change in polarizability. For this compound, the Raman spectrum would also show characteristic peaks for the various functional groups. Often, symmetrical vibrations and those involving non-polar bonds give rise to strong Raman signals. Therefore, the aromatic ring vibrations and the C-Cl stretch would be expected to be prominent in the Raman spectrum. The carbonyl (C=O) stretch, while strong in the IR, may be weaker in the Raman spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural information of a compound by measuring its mass-to-charge ratio (m/z).
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass.
The table below lists the molecular formulas and calculated exact masses for this compound and some of its derivatives.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) |
| This compound | C₉H₉ClO₃ | 200.62 myskinrecipes.com | 200.02402 |
| Methyl 5-chloro-2-methoxybenzoate | C₉H₉ClO₃ | 200.62 sigmaaldrich.com | 200.0240218 nih.gov |
| Methyl 3-chloro-4-hydroxy-5-methoxybenzoate | C₉H₉ClO₄ | 216.62 nih.gov | 216.0189365 nih.gov |
| Methyl 3-chloro-5-methylbenzoate | C₉H₉ClO₂ | 184.62 nih.gov | 184.0291072 nih.gov |
Note: Exact masses are computed values.
Tandem mass spectrometry (MS/MS or MS²) involves multiple stages of mass analysis, typically used to analyze the fragmentation patterns of a selected precursor ion. An ion of interest is selected in the first stage, fragmented via collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second stage. This provides detailed structural information.
For chloro-substituted compounds like this compound, a characteristic feature in the mass spectrum is the presence of an M+2 peak. miamioh.edu This is due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). miamioh.edu The fragmentation of such aromatic esters often involves characteristic losses of small neutral molecules. Common fragmentation pathways include the loss of the halogen atom or a hydrohalic acid (HX). miamioh.edu
While specific tandem MS data for this compound is not detailed in the provided results, analysis of a related compound, Methyl 5-chloro-5-oxovalerate, shows how a precursor ion ([M-H]⁻ at m/z 163.01622) fragments into product ions, providing insight into the molecule's structure. massbank.eu The fragmentation of this compound would be expected to yield fragments corresponding to the loss of the methoxy group (-OCH₃) or the carbomethoxy group (-COOCH₃), alongside cleavages related to the chloro-substituted aromatic ring.
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatographic methods are essential for separating components of a mixture and are widely used to determine the purity and concentration of chemical compounds.
GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds. unl.edu In GC, the sample is vaporized and separated into its components as it travels through a capillary column. These separated components then enter the mass spectrometer for detection and identification.
The analysis of an isomer, Methyl 5-chloro-2-methoxybenzoate, by GC-MS provides a relevant example. nih.gov The mass spectrum obtained from this analysis shows a total of 105 peaks, with the most prominent m/z values being 169, 171, and 111. nih.gov The top peak at m/z 169 likely corresponds to the loss of a methoxy radical (·OCH₃) from the molecular ion. The peak at m/z 171 reflects the ³⁷Cl isotope of this fragment. nih.gov This technique is instrumental in identifying impurities and byproducts in a sample of this compound. researchgate.net
| Technique | Analyte | Key Findings |
| GC-MS | Methyl 5-chloro-2-methoxybenzoate (Isomer) | Top m/z peaks observed at 169, 171, and 111. nih.gov |
High-performance liquid chromatography is a versatile and widely used technique for the separation, identification, and quantification of compounds in a liquid mobile phase. It is suitable for a broader range of compounds than GC, including those that are non-volatile or thermally unstable.
A derivative, Methyl 3-chloro-4-hydroxy-5-methoxybenzoate, can be effectively analyzed by reverse-phase (RP) HPLC. sielc.com A typical method uses a C18 column (like Newcrom R1) with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier. sielc.com For compatibility with mass spectrometry detection (LC-MS), phosphoric acid is often replaced with a volatile acid like formic acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com HPLC is a crucial tool for assessing the purity of this compound and its derivatives. bldpharm.combldpharm.combldpharm.com
| Technique | Analyte | Mobile Phase Example | Application |
| HPLC | Methyl 3-chloro-4-hydroxy-5-methoxybenzoate | Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS) sielc.com | Purity analysis, preparative separation, pharmacokinetics. sielc.com |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
Currently, there is no specific information within the provided search results indicating that the crystal structure of this compound has been determined and deposited in a crystallographic database. However, this technique remains the gold standard for unambiguous structural confirmation. If a suitable single crystal of the compound were obtained, X-ray diffraction analysis would provide invaluable data on its solid-state conformation, including the planarity of the benzene ring and the orientation of the chloro, methoxy, and methyl ester substituents. This information is crucial for understanding intermolecular interactions in the solid state, such as packing forces and potential hydrogen bonding, which influence the material's physical properties.
Computational Chemistry and Theoretical Investigations of Methyl 3 Chloro 5 Methoxybenzoate
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, with a significant emphasis on Density Functional Theory (DFT), serve as a powerful tool to explore the intricacies of Methyl 3-chloro-5-methoxybenzoate. ijrte.org DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), offer a balance of computational cost and accuracy for predicting the properties of organic molecules. ijrte.orgresearchgate.net These calculations are fundamental to understanding the molecule's geometry, electronic landscape, and stability.
Molecular Geometry Optimization and Conformer Analysis
The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. This process identifies the lowest energy conformation of this compound. For substituted benzene (B151609) derivatives, the orientation of the substituent groups relative to the benzene ring is crucial. In the case of this compound, this involves determining the rotational barriers and preferred dihedral angles of the methoxy (B1213986) and methyl ester groups.
Table 1: Predicted Optimized Geometrical Parameters for a Substituted Methyl Benzoate (B1203000) Analog
This table presents representative data for a substituted methyl benzoate as a model, calculated using DFT methods. The actual values for this compound would require a specific computational study.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Cl | ~1.74 Å |
| C-O (methoxy) | ~1.36 Å | |
| C=O (ester) | ~1.21 Å | |
| C-O (ester) | ~1.35 Å | |
| Bond Angle | C-C-Cl | ~119° |
| C-C-O (methoxy) | ~125° | |
| O=C-O (ester) | ~123° | |
| Dihedral Angle | C-C-O-C (methoxy) | ~0° or 180° |
| C-C-C=O (ester) | ~0° or 180° |
Conformer analysis is also a critical part of this investigation, identifying different stable or metastable rotational isomers (rotamers) and their relative energies. This is particularly relevant for the methoxy and methyl ester groups, which can rotate around their respective single bonds.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Atomic Charges)
Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory is a central part of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net
For aromatic compounds, the distribution of these orbitals across the molecule determines the likely sites for electrophilic and nucleophilic attack. mdpi.com In a molecule like this compound, the electron-withdrawing nature of the chloro and methyl ester groups, and the electron-donating nature of the methoxy group, will influence the electron density distribution in the aromatic ring and the energies of the FMOs. mdpi.com
Table 2: Predicted Electronic Properties for a Substituted Methyl Benzoate Analog
This table provides illustrative data based on DFT calculations for a model system. Specific values for this compound would need to be calculated directly.
| Property | Value (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap | 4.5 to 6.5 |
The calculation of atomic charges (e.g., Mulliken or Natural Population Analysis charges) provides further insight into the electronic distribution and helps to identify polarized bonds and reactive atoms within the molecule. mdpi.com
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net
For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the methoxy and carbonyl groups, as well as on the chlorine atom due to their high electronegativity. The aromatic ring itself will exhibit a complex potential landscape influenced by the competing electronic effects of the substituents. This information is invaluable for predicting intermolecular interactions and the regioselectivity of chemical reactions. scienceopen.com
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and the stability of a molecule. researchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions, quantified by the second-order perturbation energy (E(2)), provides a measure of the delocalization and stabilization energy.
In this compound, NBO analysis can elucidate the delocalization of electron density from the lone pairs of the oxygen and chlorine atoms into the antibonding orbitals of the benzene ring and the carbonyl group. This analysis helps to explain the influence of the substituents on the aromatic system's stability and reactivity.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways.
Transition State Identification and Energy Barrier Calculations
A key aspect of mechanistic studies is the identification of transition states, which are the highest energy points along a reaction coordinate. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Computational methods can be used to locate these transition state structures and calculate their energies.
The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower activation energy corresponds to a faster reaction rate. For reactions such as electrophilic aromatic substitution on this compound, computational modeling can predict the relative activation energies for attack at the different available positions on the aromatic ring (ortho, meta, and para to the existing substituents). mdpi.com This allows for the prediction of the major and minor products of the reaction, providing a theoretical basis for the observed regioselectivity. mdpi.com For example, in the nitration of methyl benzoate, computational studies can predict the preference for the meta product. umass.edu
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are invaluable for predicting the spectroscopic properties of this compound, aiding in the interpretation of experimental data and providing a deeper understanding of its molecular structure and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Density Functional Theory (DFT) calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. The process involves optimizing the molecule's geometry and then calculating the nuclear magnetic shielding tensors. These are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).
Table 1: Representative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) * |
| ¹H NMR | |
| Aromatic-H | 7.0 - 7.5 |
| Methoxy-H (ester) | ~3.9 |
| Methoxy-H (ether) | ~3.8 |
| ¹³C NMR | |
| Carbonyl-C | ~166 |
| Aromatic C-Cl | ~135 |
| Aromatic C-OMe | ~160 |
| Other Aromatic-C | 110 - 130 |
| Methoxy-C (ester) | ~52 |
| Methoxy-C (ether) | ~56 |
*Note: These are estimated values based on typical shifts for similar functional groups and substituted benzene rings. Actual computational results would provide more precise values.
For this compound, the simulated IR and Raman spectra would exhibit characteristic bands. These include the strong C=O stretching vibration of the ester group, C-O stretching modes for the ester and ether linkages, the C-Cl stretching vibration, and a series of aromatic C-H and C-C stretching and bending modes. A detailed computational study on the vibrational spectra of the closely related molecule 3-chloro-5-methoxyphenol (B1581831) has demonstrated the accuracy of DFT methods in assigning the observed vibrational bands. ijrte.org Similarly, extensive computational work on methyl benzoate provides a solid foundation for interpreting the vibrational modes of its substituted derivatives. researchgate.netnih.gov By comparing the simulated spectra with experimental measurements, a complete and reliable assignment of the vibrational fundamentals can be achieved.
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art computational method for predicting UV-Vis absorption spectra. mdpi.comresearchgate.net These calculations yield the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the electronic transitions.
The predicted UV-Vis spectrum of this compound would be characterized by absorptions in the ultraviolet region, arising from π → π* and n → π* electronic transitions within the substituted benzene ring and the carbonyl group of the ester. The presence of the chloro and methoxy substituents on the benzene ring will influence the energy of the frontier molecular orbitals (HOMO and LUMO) and thus the wavelengths of these transitions. TD-DFT calculations can model these effects and predict how the solvent environment might further shift the absorption bands (solvatochromism). researchgate.net The correlation of predicted spectra with experimental data provides valuable insights into the electronic structure and photophysical properties of the molecule.
Broader Utility of Methyl 3 Chloro 5 Methoxybenzoate in Advanced Chemical Research and Development
Design and Synthesis of Functional Materials Precursors
The structural attributes of Methyl 3-chloro-5-methoxybenzoate make it a valuable precursor for the synthesis of functional materials. The presence of reactive sites on the aromatic ring allows for its incorporation into larger molecular frameworks, leading to materials with tailored electronic, optical, or mechanical properties.
Research into related benzoate (B1203000) derivatives has highlighted their potential in materials science. For instance, substituted benzophenones, which can be synthesized from benzoate precursors, are utilized as hydrogen abstraction photoinitiators in applications such as ultraviolet (UV) light curing. google.com This suggests a pathway where this compound could be transformed into photoactive materials.
Furthermore, a family of alkoxybenzoate derivatives has been shown to act as organogelators, capable of selectively congealing polar solvents, gasoline, and oils from water. researchgate.net These materials exhibit thermoreversibility, allowing for easy separation and recycling, which is highly desirable for applications in environmental remediation, such as cleaning up oil spills. researchgate.net While direct studies on this compound as an organogelator precursor are not prevalent, its structural similarity to these alkoxybenzoates suggests its potential in the design of novel gelating agents.
The synthesis of these functional materials often involves multi-step reactions where the benzoate moiety is modified to introduce desired functionalities. The chloro and methoxy (B1213986) groups on the benzene (B151609) ring of this compound can influence the reactivity and properties of the resulting materials, offering a tunable platform for materials scientists.
| Functional Material Application | Precursor Type | Potential Role of this compound | Reference |
| UV Curing | Substituted Benzophenones | As a starting material for the synthesis of novel photoinitiators. | google.com |
| Organogels for Water Remediation | Alkoxybenzoate Derivatives | As a precursor to create new organogelators for oil and solvent removal. | researchgate.net |
Development of Pharmaceutical Intermediates and Lead Compounds
The scaffold of this compound is of significant interest in the pharmaceutical industry, where it can serve as a crucial building block for the synthesis of pharmaceutical intermediates and lead compounds. The specific substitution pattern on the aromatic ring can be a key determinant of biological activity.
Research has demonstrated the importance of substituted benzoates in the development of potent kinase inhibitors, a major class of anti-cancer drugs. ed.ac.uk For example, derivatives of a related compound have been investigated as Src kinase inhibitors, which are implicated in cancer cell growth and proliferation. researchgate.net The development of multi-kinase inhibitors, which can target several signaling pathways simultaneously, is a promising strategy to overcome drug resistance in cancer. nih.gov Studies on 5-hydroxybenzothiophene derivatives have shown their potential as multi-target kinase inhibitors, and the synthesis of such complex molecules can benefit from versatile starting materials like substituted benzoates. nih.gov
Moreover, the methoxybenzoyl-aryl-thiazole scaffold has been explored for its ability to inhibit tubulin polymerization, a validated target for chemotherapy. nih.gov While a potent compound from this series, SMART-H, showed low bioavailability, structural modifications, including the introduction of a chlorine atom, led to the development of analogs with improved metabolic stability and oral bioavailability. nih.gov This highlights the potential of using chlorinated methoxybenzoate derivatives, such as this compound, to fine-tune the pharmacokinetic properties of drug candidates.
In the realm of agrochemicals, which often shares synthetic strategies with pharmaceuticals, related compounds have also found utility. For instance, 3-chloro-2-methylaniline (B42847) is an important intermediate for the synthesis of quinolinecarboxylic acid herbicides. google.com A patent has been filed for a preparation method of 2-amino-3-methyl-5-chlorobenzoic acid, another related compound, underscoring the industrial relevance of this chemical class. google.com
| Therapeutic/Agrochemical Target | Compound Class | Relevance of this compound Scaffold | Reference |
| Cancer (Src Kinase) | Benzotriazine Derivatives | Potential precursor for novel Src kinase inhibitors. | researchgate.net |
| Cancer (Multi-kinase) | 5-Hydroxybenzothiophene Derivatives | Building block for multi-target kinase inhibitors. | nih.gov |
| Cancer (Tubulin Polymerization) | Methoxybenzoyl-aryl-thiazoles | Scaffold for developing orally bioavailable antitubulin agents. | nih.gov |
| Herbicides | Quinolinecarboxylic Acids | Potential intermediate in agrochemical synthesis. | google.com |
Advanced Reagent Development and Catalyst Design
The reactivity of this compound and its derivatives also positions them as potential candidates for the development of advanced reagents and catalysts in organic synthesis.
Recent research has shown that benzoate derivatives can act as photosensitization catalysts. rsc.org For example, methyl 4-fluorobenzoate (B1226621) has been identified as a catalyst for the direct C(sp³)–H fluorination of simple substrates under photochemical conditions. rsc.org This discovery opens up the possibility of using other substituted benzoates, including this compound, as catalysts in light-powered reactions, which are increasingly important for green and sustainable chemistry.
In the field of organometallic chemistry, benzene and its derivatives are well-known ligands for transition metals, forming a variety of complexes with catalytic applications. wikipedia.org Benzoic acid and its substituted derivatives can coordinate to metal centers, such as copper(II), to form complexes with interesting magnetic and potentially catalytic properties. rsc.org The electronic properties of the benzoate ligand, influenced by substituents like chloro and methoxy groups, can modulate the reactivity of the metal center.
Furthermore, the development of novel catalytic systems for C-H bond activation is a major focus in modern organic synthesis. Rhodium(III)-catalyzed ortho-C-H olefination of benzoic acid derivatives has been achieved using specialized cyclopentadienyl (B1206354) ligands. nih.gov While this specific system focuses on the ortho position, it demonstrates the principle of using benzoic acid derivatives as substrates in advanced catalytic transformations. The unique substitution pattern of this compound could direct such reactions to specific positions on the aromatic ring, making it a useful tool for synthetic chemists.
The biotransformation of benzoate derivatives using engineered microorganisms is another emerging area. For instance, engineered E. coli has been used to convert sodium benzoate into 2,4,6-trihydroxybenzophenone, an intermediate for various natural products. nih.gov This biotechnological approach could potentially be adapted for the transformation of this compound into more complex and valuable chemicals.
| Application Area | Concept | Potential of Benzoate Derivatives | Reference |
| Photochemistry | Photosensitization Catalysis | Can act as catalysts in light-powered fluorination reactions. | rsc.org |
| Organometallic Chemistry | Ligand for Metal Complexes | Can form catalytically active complexes with transition metals. | rsc.org |
| C-H Activation | Substrate for Catalytic Reactions | Can be a substrate in advanced C-H functionalization reactions. | nih.gov |
| Biocatalysis | Biotransformation | Can be converted into valuable compounds using engineered microbes. | nih.gov |
This compound is a chemical compound with a diverse range of potential applications in advanced research and development. Its utility extends from being a precursor for functional materials with applications in electronics and environmental science, to a key intermediate in the synthesis of new pharmaceuticals and agrochemicals. Furthermore, the inherent reactivity of its structure suggests its potential in the development of novel reagents and catalysts. While direct research on this specific compound is still emerging in some areas, the extensive studies on related benzoate derivatives provide a strong foundation for its future exploration and application in cutting-edge scientific and industrial endeavors.
Q & A
Basic Research Questions
Q. What are the recommended laboratory methods for synthesizing Methyl 3-chloro-5-methoxybenzoate?
- Methodology : Use coupling reactions between substituted benzoic acid derivatives and methanol under acidic conditions. For example, chlorination of 5-methoxybenzoic acid intermediates followed by esterification with methanol and sulfuric acid as a catalyst. Triazine-based coupling agents (e.g., 2,4,6-trichlorotriazine) can enhance reaction efficiency . Purification via column chromatography or recrystallization ensures high yields (>90%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- FTIR/Raman : Assign vibrational bands for functional groups (e.g., C=O at ~1700 cm⁻¹, C-Cl at ~750 cm⁻¹) .
- NMR : Analyze / spectra to confirm substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H] at m/z 230.0352) with ≤2 ppm error .
Q. What safety protocols are essential for handling this compound?
- Methodology : Use nitrile gloves, fume hoods, and chemical-resistant lab coats. Store in airtight containers at 2–8°C. In case of skin contact, wash immediately with 10% ethanol solution and consult a physician .
Advanced Research Questions
Q. How can density functional theory (DFT) predict vibrational and electronic properties of this compound?
- Methodology : Optimize geometry using B3LYP/6-311++G(d,p) basis sets. Compare computed IR/Raman spectra with experimental data to resolve discrepancies (e.g., C-Cl stretching mode deviations ≤10 cm⁻¹). Electron localization function (ELF) maps can clarify charge distribution .
Q. What crystallographic refinement strategies are effective for derivatives of this compound?
- Methodology : Use SHELXL for structure refinement. Deposit raw data (e.g., .cif files) with the Cambridge Crystallographic Data Centre (CCDC). Address twinning or high thermal motion via restraints on anisotropic displacement parameters .
Q. How can contradictions between experimental and computational data be resolved?
- Methodology :
- Error Analysis : Cross-validate NMR/FTIR results with DFT predictions using mean absolute percentage error (MAPE <5%).
- Sensitivity Testing : Vary solvent polarity in computational models to match experimental UV-Vis spectra .
Q. What approaches assess the bioactivity of this compound derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
